molecular formula C9H9BrClN3S B12334060 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine hydrobromide

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine hydrobromide

Cat. No.: B12334060
M. Wt: 306.61 g/mol
InChI Key: AMABWUMMPIGOJO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine hydrobromide is a chemical compound that belongs to the class of thiadiazines. Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the desired thiadiazine compound . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazines depending on the nucleophile used.

Scientific Research Applications

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential antiviral and antibacterial activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase, which is involved in various physiological processes . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine hydrobromide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9BrClN3S

Molecular Weight

306.61 g/mol

IUPAC Name

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine;hydrobromide

InChI

InChI=1S/C9H8ClN3S.BrH/c10-7-3-1-6(2-4-7)8-5-14-9(11)13-12-8;/h1-4H,5H2,(H2,11,13);1H

InChI Key

AMABWUMMPIGOJO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN=C(S1)N)C2=CC=C(C=C2)Cl.Br

Origin of Product

United States

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